molecular formula C17H16ClN3O2 B065669 4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride CAS No. 192065-56-8

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride

Cat. No.: B065669
CAS No.: 192065-56-8
M. Wt: 329.8 g/mol
InChI Key: RUBSCPARMVJNKX-UHFFFAOYSA-N
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Description

GYKI 52466 hydrochloride is a 2,3-benzodiazepine compound that acts as an ionotropic glutamate receptor antagonist. It is a non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. This compound is known for its anticonvulsant and skeletal muscle relaxant properties .

Mechanism of Action

Target of Action

GYKI 52466 hydrochloride primarily targets the ionotropic glutamate receptors , specifically the AMPA and kainate receptors . It acts as a non-competitive antagonist of these receptors . It also blocks GluK3 homomeric receptors and GluK2b®/GluK3 heteroreceptors at high concentrations .

Mode of Action

GYKI 52466 hydrochloride interacts with its targets by selectively inhibiting AMPA-induced inward currents . Instead, it binds to a different site on the receptor, changing the receptor’s conformation and preventing the activation of the receptor .

Biochemical Pathways

The primary biochemical pathway affected by GYKI 52466 hydrochloride is the glutamatergic signaling pathway . By antagonizing the AMPA and kainate receptors, GYKI 52466 hydrochloride prevents the excitotoxic action of high extracellular glutamate levels . This can lead to downstream effects such as reduced neuronal excitability and neuroprotection .

Result of Action

The molecular and cellular effects of GYKI 52466 hydrochloride’s action include a reduction in the amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons . This leads to a decrease in neuronal excitability. Clinically, this manifests as anticonvulsant effects, with the compound providing potent protection against seizures . Additionally, GYKI 52466 hydrochloride has been reported to have neuroprotective actions in experimental models of global and focal cerebral ischemia .

Action Environment

The action, efficacy, and stability of GYKI 52466 hydrochloride can be influenced by various environmental factors. For instance, the presence of high extracellular glutamate levels can enhance the compound’s antagonistic effect on AMPA and kainate receptors . .

Preparation Methods

The synthesis of GYKI 52466 hydrochloride involves several steps. The starting material is typically a benzodiazepine derivative, which undergoes a series of chemical reactions to introduce the necessary functional groups. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

GYKI 52466 hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

GYKI 52466 hydrochloride has a wide range of scientific research applications:

Comparison with Similar Compounds

GYKI 52466 hydrochloride is unique among 2,3-benzodiazepines due to its selective antagonism of the AMPA receptor. Similar compounds include:

These compounds share structural similarities but differ in their specific receptor targets and pharmacological effects, highlighting the uniqueness of GYKI 52466 hydrochloride in its selective inhibition of the AMPA receptor .

Properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2.ClH/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11;/h2-5,7-8H,6,9,18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBSCPARMVJNKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434691
Record name 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192065-56-8
Record name 4-(8-Methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Reactant of Route 2
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Reactant of Route 3
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Reactant of Route 4
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Reactant of Route 5
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride
Reactant of Route 6
4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride

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